molecular formula C25H36 B14573186 1,13-Diphenyltridecane CAS No. 61549-39-1

1,13-Diphenyltridecane

Cat. No.: B14573186
CAS No.: 61549-39-1
M. Wt: 336.6 g/mol
InChI Key: NWYMAGSOWFLYKW-UHFFFAOYSA-N
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Description

1,13-Diphenyltridecane is a hydrocarbon compound characterized by a linear tridecane chain (13 carbons) with phenyl groups attached at both terminal positions (1 and 13). It is commercially available through suppliers like BuGuCh & Partners, which highlight its industrial relevance in chemical synthesis and material science .

Properties

CAS No.

61549-39-1

Molecular Formula

C25H36

Molecular Weight

336.6 g/mol

IUPAC Name

13-phenyltridecylbenzene

InChI

InChI=1S/C25H36/c1(2-4-6-8-12-18-24-20-14-10-15-21-24)3-5-7-9-13-19-25-22-16-11-17-23-25/h10-11,14-17,20-23H,1-9,12-13,18-19H2

InChI Key

NWYMAGSOWFLYKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCCCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,13-Diphenyltridecane can be synthesized through a multi-step process involving the formation of the tridecane backbone followed by the introduction of phenyl groups. One common method involves the reaction of 1,13-dibromotridecane with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,13-Diphenyltridecane can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form more saturated hydrocarbons.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents like bromine or nitric acid under controlled conditions.

Major Products Formed:

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1,13-Diphenyltridecane has several applications in scientific research:

    Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as a heat transfer fluid in high-temperature applications due to its thermal stability.

Mechanism of Action

The mechanism of action of 1,13-diphenyltridecane involves its interaction with molecular targets and pathways. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Phenyltridecane

2-Phenyltridecane (CAS 4534-53-6) shares a similar backbone but differs in phenyl group placement (position 2 vs. 1,13). This positional isomerism reduces molecular symmetry, likely lowering its melting point compared to 1,13-Diphenyltridecane. The compound is listed in chemical registries but lacks detailed application studies in the provided evidence .

Property This compound 2-Phenyltridecane
Molecular Weight 336.55 g/mol 260.45 g/mol
Phenyl Positions Terminal (1,13) Internal (2)
Symmetry High Low
Industrial Applications Polymer precursors Limited data

Polyamide Derivatives: PA13O vs. PA9T/PA46

1,13-Tridecanediamine, a derivative of this compound, is polymerized with diphenyl ether dicarboxylic acid to form PA13O. This makes PA13O a viable heat-resistant engineering plastic .

Property PA13O PA9T PA46
Tensile Strength Similar to PA9T/PA46 High High
Thermal Stability High (long-chain diamine) Moderate Moderate
Applications Engineering plastics Automotive parts Electrical components

Functionalized Derivatives: 4,7,10-Trioxa-1,13-tridecanediamine (TDD)

TDD (CAS 4246-51-9) replaces methylene groups in this compound with ether linkages and adds terminal amines. This structural modification enhances polarity, enabling applications in biomedical research (anti-inflammatory, anti-viral studies) . In contrast, this compound’s non-polar nature limits its biological utility but favors hydrophobic material applications.

Property This compound 4,7,10-Trioxa-1,13-tridecanediamine
Functional Groups Phenyl, alkyl chain Ether linkages, amine termini
Solubility Low (hydrophobic) Moderate (polar groups)
Applications Polymers, industrial uses Biomedical research

Key Research Findings and Industrial Relevance

  • Structural Impact on Properties : Terminal phenyl groups in this compound enhance symmetry and thermal stability compared to internal isomers like 2-Phenyltridecane .
  • Polymer Performance : PA13O’s mechanical equivalence to PA9T/PA46 underscores the utility of long-chain diamines in high-performance plastics .
  • Functional Versatility : Derivatives like TDD demonstrate how modifying the core structure expands application scope into biomedicine .

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